molecular formula C60H64P2 B14133852 2,2'-Bis(bis(4-(tert-butyl)phenyl)phosphaneyl)-1,1'-binaphthalene CAS No. 103550-77-2

2,2'-Bis(bis(4-(tert-butyl)phenyl)phosphaneyl)-1,1'-binaphthalene

Cat. No.: B14133852
CAS No.: 103550-77-2
M. Wt: 847.1 g/mol
InChI Key: QWKBAJNZHNAEHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Di[bis(4-tert-butylphenyl)phosphino]-1,1’-binaphthalene is a complex organic compound known for its unique structural properties It features a binaphthalene core with two phosphino groups, each substituted with two 4-tert-butylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Di[bis(4-tert-butylphenyl)phosphino]-1,1’-binaphthalene typically involves the reaction of 2,2’-dibromo-1,1’-binaphthalene with bis(4-tert-butylphenyl)phosphine under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like toluene. The reaction conditions often require heating to facilitate the coupling process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches, ensuring efficient mixing and heat transfer, and implementing purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-Di[bis(4-tert-butylphenyl)phosphino]-1,1’-binaphthalene can undergo various chemical reactions, including:

    Oxidation: The phosphino groups can be oxidized to phosphine oxides.

    Substitution: The compound can participate in substitution reactions where the phosphino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products

    Oxidation: The major product would be the corresponding phosphine oxide.

    Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Scientific Research Applications

2,2’-Di[bis(4-tert-butylphenyl)phosphino]-1,1’-binaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-Di[bis(4-tert-butylphenyl)phosphino]-1,1’-binaphthalene exerts its effects largely depends on its role as a ligand in catalysis. The phosphino groups coordinate with transition metals, forming complexes that can facilitate various chemical transformations. These complexes can stabilize transition states, lower activation energies, and increase reaction rates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Di[bis(4-tert-butylphenyl)phosphino]-1,1’-binaphthalene stands out due to its binaphthalene core, which provides a rigid and chiral framework. This rigidity and chirality are advantageous in asymmetric catalysis, making it a valuable ligand in enantioselective reactions.

Properties

CAS No.

103550-77-2

Molecular Formula

C60H64P2

Molecular Weight

847.1 g/mol

IUPAC Name

[1-[2-bis(4-tert-butylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-tert-butylphenyl)phosphane

InChI

InChI=1S/C60H64P2/c1-57(2,3)43-23-31-47(32-24-43)61(48-33-25-44(26-34-48)58(4,5)6)53-39-21-41-17-13-15-19-51(41)55(53)56-52-20-16-14-18-42(52)22-40-54(56)62(49-35-27-45(28-36-49)59(7,8)9)50-37-29-46(30-38-50)60(10,11)12/h13-40H,1-12H3

InChI Key

QWKBAJNZHNAEHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)P(C2=CC=C(C=C2)C(C)(C)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C(C)(C)C)C8=CC=C(C=C8)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.